REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([N+:11]([O-:13])=[O:12])[CH:5]=1.Br[CH2:15][CH2:16][CH2:17][O:18][CH3:19]>CN(C)C=O>[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:15][CH2:16][CH2:17][O:18][CH3:19])=[C:6]([N+:11]([O-:13])=[O:12])[CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)O)[N+](=O)[O-]
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
0.485 g
|
Type
|
reactant
|
Smiles
|
BrCCCOC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 5 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was partitioned between an aqueous solution of sodium hydroxide (3 M) and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
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Type
|
WASH
|
Details
|
washed twice with an aqueous solution of sodium hydroxide (3 M) and once with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography (hexane/EtOAc, 90/10 to 50/50)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)OCCCOC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.455 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |